

CZC-54252 Hydrochloride: A Technical Guide for Parkinson's Disease Research

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Compound of Interest

Compound Name: CZC-54252 hydrochloride

Cat. No.: B10768930

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Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased kinase activity, which is implicated in the neurodegenerative processes of the disease. This has positioned LRRK2 as a key therapeutic target for the development of disease-modifying treatments for PD. **CZC-54252 hydrochloride** is a potent and selective inhibitor of LRRK2, serving as a critical research tool to investigate the roles of LRRK2 in PD pathology and to evaluate the therapeutic potential of LRRK2 inhibition. This technical guide provides an in-depth overview of **CZC-54252 hydrochloride**, including its biochemical activity, experimental protocols for its use, and its place within the LRRK2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CZC-54252 hydrochloride**, highlighting its potency and in vitro efficacy.

Table 1: In Vitro Potency of **CZC-54252 Hydrochloride**

Target	IC50 (nM)	Assay Type
Wild-Type LRRK2	1.28[1][2][3]	TR-FRET Kinase Assay
G2019S Mutant LRRK2	1.85[1][2][3]	TR-FRET Kinase Assay

Table 2: In Vitro Efficacy and Selectivity of CZC-54252

Parameter	Value	Method
EC50 for attenuation of G2019S LRRK2-induced neuronal injury	~1 nM[1][2][4]	Primary Human Neuron Culture
Kinase Selectivity	Inhibits 10 out of 185 kinases	Kinase Panel Screening

Table 3: Pharmacokinetic Profile of CZC-54252

Parameter	Value	Species
Brain Penetration	~4%[4]	Mouse

Experimental Protocols

Detailed methodologies for key experiments involving **CZC-54252 hydrochloride** are outlined below. These protocols are based on established methods for characterizing LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 value of **CZC-54252 hydrochloride** against LRRK2.

- Materials:
 - Recombinant human LRRK2 (wild-type or G2019S mutant)
 - LRRKtide substrate

- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Europium-labeled anti-phospho-LRRKtide antibody
- Allophycocyanin (APC)-labeled streptavidin
- **CZC-54252 hydrochloride** serial dilutions
- 384-well assay plates
- TR-FRET compatible plate reader
- Procedure:
 - Prepare serial dilutions of **CZC-54252 hydrochloride** in DMSO and then dilute in assay buffer.
 - Add a fixed concentration of LRRK2 enzyme and LRRKtide substrate to the wells of the assay plate.
 - Add the different concentrations of **CZC-54252 hydrochloride** to the wells. Include a DMSO-only control.
 - Initiate the kinase reaction by adding a solution of ATP (concentration near the K_m for LRRK2).
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
 - Stop the reaction by adding a detection mix containing EDTA, the europium-labeled antibody, and APC-labeled streptavidin.
 - Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

- Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
- Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Kinase Selectivity Profiling (Quantitative Mass Spectrometry)

This method assesses the selectivity of **CZC-54252 hydrochloride** against a broad panel of kinases.

- Materials:
 - Cell lysate (e.g., from HeLa or Jurkat cells)
 - Kinase affinity resin (e.g., Kinobeads)
 - **CZC-54252 hydrochloride** at various concentrations
 - Wash buffers
 - Elution buffer
 - Reagents for protein digestion (e.g., trypsin)
 - LC-MS/MS system
- Procedure:
 - Incubate the cell lysate with the kinase affinity resin in the presence of varying concentrations of **CZC-54252 hydrochloride** or a DMSO control.
 - The inhibitor will compete with the affinity resin for binding to kinases.
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the bound kinases from the beads.

- Digest the eluted proteins into peptides using trypsin.
- Analyze the peptide mixture by LC-MS/MS to identify and quantify the bound kinases.
- Compare the amount of each kinase pulled down in the presence of **CZC-54252 hydrochloride** to the DMSO control to determine which kinases are inhibited and at what concentrations.

Cellular LRRK2 Autophosphorylation Assay

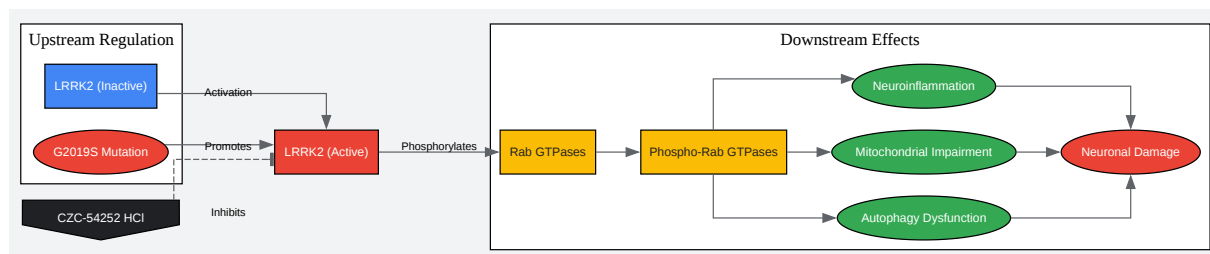
This assay measures the ability of **CZC-54252 hydrochloride** to inhibit LRRK2 activity within a cellular context.

- Materials:
 - Human cells overexpressing LRRK2 (e.g., HEK293T)
 - Cell culture medium
 - **CZC-54252 hydrochloride** serial dilutions
 - Lysis buffer
 - Antibodies against total LRRK2 and phospho-LRRK2 (e.g., anti-pSer935)
 - SDS-PAGE and Western blotting reagents
- Procedure:
 - Plate the LRRK2-overexpressing cells and allow them to adhere.
 - Treat the cells with serial dilutions of **CZC-54252 hydrochloride** or a DMSO control for a specified time (e.g., 90 minutes).
 - Lyse the cells and collect the protein lysates.
 - Determine the protein concentration of each lysate.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with primary antibodies against total LRRK2 and a specific autophosphorylation site (e.g., Ser935).
- Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2 at different inhibitor concentrations.

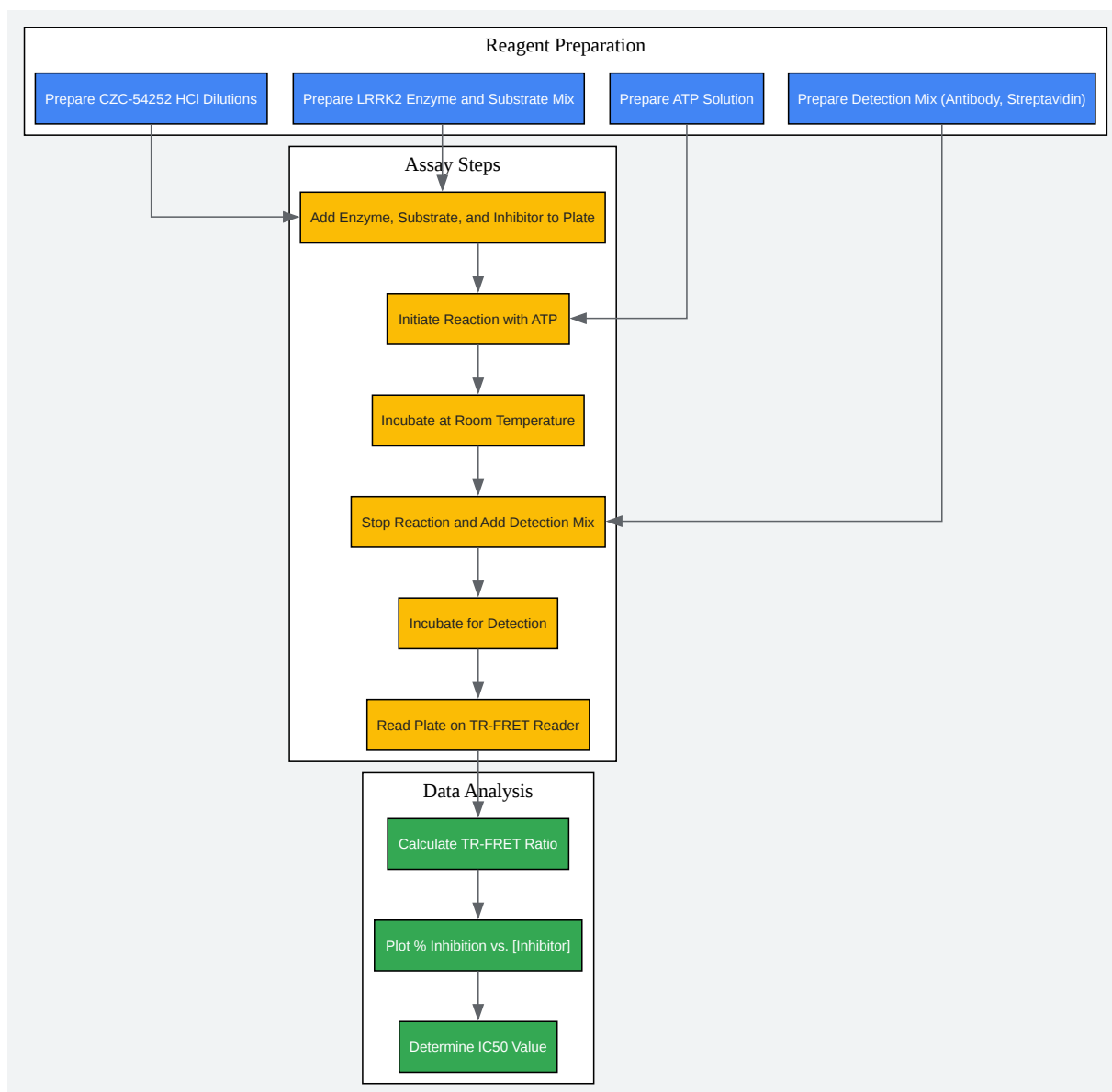
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to **CZC-54252 hydrochloride** and its target, LRRK2.



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Caption: LRRK2 signaling pathway in Parkinson's disease and the inhibitory action of CZC-54252 HCl.



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Caption: Experimental workflow for determining the IC₅₀ of CZC-54252 HCl using a TR-FRET assay.

Conclusion

CZC-54252 hydrochloride is a valuable chemical probe for the study of LRRK2 kinase activity in the context of Parkinson's disease. Its high potency and selectivity make it an excellent tool for elucidating the downstream consequences of LRRK2 activation and for validating LRRK2 as a therapeutic target. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize **CZC-54252 hydrochloride** in their investigations into the molecular mechanisms of Parkinson's disease and the development of novel neuroprotective strategies. While its poor brain penetration limits its direct in vivo therapeutic application in its current form, it remains an indispensable asset for preclinical in vitro and cell-based research.

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